molecular formula C18H36O2 B1591118 2-Heptylundecanoic Acid CAS No. 22890-21-7

2-Heptylundecanoic Acid

Cat. No. B1591118
CAS RN: 22890-21-7
M. Wt: 284.5 g/mol
InChI Key: YLZIMEJTDZWVJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of 2-Heptylundecanoic Acid is C18H36O2 . It contains a total of 55 bonds, including 19 non-H bonds, 1 multiple bond, 15 rotatable bonds, 1 double bond, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .


Physical And Chemical Properties Analysis

2-Heptylundecanoic Acid is a liquid that is insoluble in water . It is stable under normal conditions . The molecular weight of 2-Heptylundecanoic Acid is 284.48 g/mol .

Scientific Research Applications

1. Neuroprotective Applications

Kynurenines, related to 2-Heptylundecanoic Acid, have been studied for their potential roles in neurodegenerative disorders. Research highlights their utility in understanding diseases like the AIDS-dementia complex and Huntington's disease. They have also been explored for drug development aimed at epilepsy and stroke treatments due to their neuroprotective properties (Stone, 2001).

2. Antidiabetic and Lipid-Lowering Effects

Studies have investigated compounds structurally related to 2-Heptylundecanoic Acid for antidiabetic and lipid-lowering properties. These compounds have demonstrated promising results in various animal models of type II diabetes, showing potential as therapeutic agents in managing metabolic syndrome (Pill & Kühnle, 1999).

3. Anticancer Properties

Research into ruthenium(II) complexes incorporating acids similar to 2-Heptylundecanoic Acid has shown significant antiproliferative activity against cancer cells. These studies suggest potential applications in cancer treatment, particularly in targeting mitochondrial pathways to induce apoptosis in cancer cells (Pierroz et al., 2012).

4. Effects on Mitochondrial Fatty Acid Oxidation

Valproic acid, structurally related to 2-Heptylundecanoic Acid, has been extensively studied for its effects on mitochondrial fatty acid oxidation. This research provides insights into the metabolic pathways and potential therapeutic applications of similar compounds in treating diseases like epilepsy and bipolar disorder (Chang & Abbott, 2006).

5. Plant Protection and Pathogen Resistance

Hexanoic acid, a compound in the same family as 2-Heptylundecanoic Acid, has been shown to induce resistance in plants against various pathogens. This suggests potential agricultural applications for 2-Heptylundecanoic Acid or its derivatives in enhancing plant resistance and health (Llorens et al., 2016).

Safety And Hazards

2-Heptylundecanoic Acid is a flammable material . It can cause irritation to the skin, eyes, and respiratory system . Harmful products of combustion include CO and CO2 . Contact with strong oxidants can cause it to burn .

properties

IUPAC Name

2-heptylundecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2/c1-3-5-7-9-10-12-14-16-17(18(19)20)15-13-11-8-6-4-2/h17H,3-16H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZIMEJTDZWVJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(CCCCCCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901014388
Record name Isostearic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901014388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Heptylundecanoic Acid

CAS RN

22890-21-7
Record name 2-Heptylundecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022890217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isostearic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901014388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HEPTYLUNDECANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2U1CDE0CQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Heptylundecanoic Acid
Reactant of Route 2
Reactant of Route 2
2-Heptylundecanoic Acid
Reactant of Route 3
Reactant of Route 3
2-Heptylundecanoic Acid
Reactant of Route 4
Reactant of Route 4
2-Heptylundecanoic Acid
Reactant of Route 5
Reactant of Route 5
2-Heptylundecanoic Acid
Reactant of Route 6
Reactant of Route 6
2-Heptylundecanoic Acid

Citations

For This Compound
23
Citations
Z Xun, S Li, Y Sun, S Jiang, M Guo, HX Liu… - Ceramics International, 2022 - Elsevier
… 2-heptylundecanoic acid as … 2-heptylundecanoic acid with CTAB alone can result in large irregular shaped silica aggregates. Therefore, we hypothesis that the 2-heptylundecanoic acid …
Number of citations: 0 www.sciencedirect.com
K Nakano, K Manabe - Tribology Online, 2011 - jstage.jst.go.jp
… oils, n-hexadecanoic acid solution (open circle) formed a residual film with the largest d and smallest α, followed by the 9-octadecenoic acid (dotted circle) and 2-heptylundecanoic acid (…
Number of citations: 0 www.jstage.jst.go.jp
H Koshima, Y Iyotani, Q Peng, S Ye - Tribology Letters, 2016 - Springer
… The fatty acids with branched alkyl chain structure, namely 2-heptylundecanoic acid (μ = 0.078) and 2,2,4,8,10,10-hexamethylundecane-5-carboxylic acid (μ = 0.085), had almost no …
Number of citations: 0 link.springer.com
K Mantri, R Nakamura, K Komura, Y Sugi - Chemistry letters, 2005 - journal.csj.jp
… The esterification of isostearic acid (2-heptylundecanoic acid) with cetyl alcohol and 2-decanol using FeCl3.6H2O was less active than the case of palmitic acids (Table 3, Entries 17 …
Number of citations: 0 www.journal.csj.jp
S Nishizawa, P Bühlmann, KP Xiao, Y Umezawa - Analytica chimica acta, 1998 - Elsevier
… 2 (4.18 g, 350 mmol) was added to 2-heptylundecanoic acid (7.5 g, 260 mmol). When the SO 2 … as eluent to give 2.22 g (30% as calculated for 2-heptylundecanoic acid) of the product. …
Number of citations: 0 www.sciencedirect.com
G Knothe - 2002 - pubag.nal.usda.gov
The Guerbet reaction and Guerbet compounds, particularly Guerbet alcohols, have been known for more than a century. Guerbet compounds are used in commercial applications such …
Number of citations: 0 pubag.nal.usda.gov
A Ghirri, V Corradini, C Cervetti… - Advanced Functional …, 2010 - Wiley Online Library
… Cr 7 Ni-hep was prepared by an analogous procedure to that for 1 by using 2-heptylundecanoic acid instead of 2-ethylhexanoic acid and in purification of 2 by column chromatography …
Number of citations: 0 onlinelibrary.wiley.com
K Mantri, K Komura, Y Sugi - Synthesis, 2005 - thieme-connect.com
… Table [4] shows the esterification of palmitic acid with secondary alcohols and of isostearic acid (2-heptylundecanoic acid) with primary and secondary alcohols. The esterification of …
Number of citations: 0 www.thieme-connect.com
K Mantri, K Komura, Y Sugi - Green Chemistry, 2005 - pubs.rsc.org
ZrOCl2·8H2O is an efficient catalyst for the esterification of long chain carboxylic acids with long chain primary and secondary alcohols. Supporting ZrOCl2·8H2O on ordered …
Number of citations: 0 pubs.rsc.org
P Bühlmann, S Amemiya, S Yajima… - Analytical …, 1998 - ACS Publications
Interferences from co-ions, ie, ions with a charge sign opposite to that of the measured ion, limit the upper detection limit of ion-selective electrodes (ISEs) based on electrically neutral or …
Number of citations: 0 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.